[(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine
Description
Properties
IUPAC Name |
[1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-21-8-12-18-14(22-19-12)11-7-16-9-17-13(11)20-4-2-10(6-15)3-5-20/h7,9-10H,2-6,8,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKRDUHJPDHSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2=CN=CN=C2N3CCC(CC3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of [(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine typically involves multi-step organic reactions. Common starting materials include methoxymethyl-1,2,4-oxadiazole, pyrimidine derivatives, and piperidine. Key steps in the synthesis might involve nucleophilic substitution reactions to link the pyrimidine to the piperidine ring, followed by the introduction of the methoxymethyl group. Reaction conditions generally require anhydrous solvents and inert atmospheres, with specific reagents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) used as solvents, and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods: : On an industrial scale, the synthesis would likely be optimized for yield and cost-effectiveness. This might involve high-throughput continuous flow chemistry setups, where each step of the reaction sequence is finely tuned and monitored for optimal conversion rates and product purity. Advanced purification techniques, including column chromatography and recrystallization, would be employed to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : [(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine can undergo a variety of chemical reactions, including:
Oxidation: : In the presence of strong oxidizing agents, this compound might form aldehyde or carboxylic acid derivatives.
Reduction: : It can be reduced to its corresponding amine or alcohol derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles/electrophiles like halides or acyl chlorides. Conditions depend on the desired reaction and can range from mild to highly controlled environments.
Major Products Formed: : Depending on the reaction type, products can include oxadiazole derivatives, pyrimidine-based amines or alcohols, and substituted piperidine compounds.
Scientific Research Applications
[(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine has diverse applications in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a biochemical probe or molecular tag due to its heterocyclic structure.
Medicine: : Explored for potential therapeutic uses, including as an antiviral, antibacterial, or anti-inflammatory agent.
Industry: : Applied in the development of new materials, such as polymers or surface coatings, due to its robust chemical properties.
Mechanism of Action
The exact mechanism by which [(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine exerts its effects largely depends on its specific application:
Molecular Targets: : It may interact with enzymes or receptors, modifying their activity or binding properties.
Pathways Involved: : In biological systems, it could influence metabolic pathways, signaling cascades, or gene expression profiles.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, particularly the piperidine-pyrimidine-oxadiazole framework, but differ in substituents and functional groups:
Pharmacological and Physicochemical Properties
Oxadiazole Substituents: The methoxymethyl group in the target compound offers a balance of hydrophilicity (via the methoxy oxygen) and moderate lipophilicity (via the methyl chain). This contrasts with propyl or isopropyl substituents in analogues (e.g., EP 1 808 168), which increase hydrophobicity and may affect membrane permeability .
Piperidine Modifications: The methylamine substituent on piperidine in the target compound provides a primary amine for hydrogen bonding, a feature absent in analogues like [4-(4-methanesulfonyl-phenylamino)-pyrimidine derivatives (EP 1 808 168), which instead use sulfonyl or aryl groups for target engagement .
Biological Target Relevance :
- Several analogues (e.g., GPR119 agonists in EP 1 808 168) are designed for G protein-coupled receptor modulation, suggesting the piperidine-pyrimidine-oxadiazole scaffold has broad applicability in receptor targeting. The target compound’s methoxymethyl group may optimize steric compatibility with specific receptor pockets compared to bulkier substituents .
Biological Activity
The compound [(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine is a novel synthetic molecule that incorporates both oxadiazole and piperidine moieties, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is CHNO, with a molecular weight of approximately 278.32 g/mol. The structure features a piperidine ring linked to a pyrimidine and an oxadiazole component, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and piperidine structures exhibit significant biological activities, including:
- Antimicrobial Activity : Many derivatives show promising antibacterial effects against various strains.
- Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease.
- Anticancer Properties : Some studies suggest potential anticancer activity, particularly in inhibiting tumor growth.
Antimicrobial Activity
A study synthesized several oxadiazole-piperidine derivatives and evaluated their antibacterial properties. The compounds demonstrated varying levels of activity against Gram-positive and Gram-negative bacteria, with some achieving IC values as low as 2.14 µM compared to reference standards .
| Compound | IC (µM) | Bacterial Strain |
|---|---|---|
| Compound A | 2.14 ± 0.003 | Staphylococcus aureus |
| Compound B | 0.63 ± 0.001 | Escherichia coli |
| Reference (Thiourea) | 21.25 ± 0.15 | - |
Enzyme Inhibition
The synthesized compounds were also tested for their inhibitory effects on AChE and urease. The results indicated that certain derivatives effectively inhibited these enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urea cycle disorders.
| Enzyme | Compound | IC (µM) |
|---|---|---|
| AChE | Compound C | 1.13 ± 0.003 |
| Urease | Compound D | 1.21 ± 0.005 |
The biological activities of this compound can be attributed to the presence of the oxadiazole ring, which is known for its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.
Q & A
Basic: What synthetic strategies are effective for constructing the piperidine-pyrimidine-oxadiazole core of this compound?
The synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Pyrimidine-oxadiazole coupling : A Sonogashira or Suzuki-Miyaura cross-coupling reaction can link substituted pyrimidines to oxadiazole precursors. For example, halogenated pyrimidines (e.g., 4-chloropyrimidine) react with oxadiazole boronic esters under Pd catalysis .
- Piperidine functionalization : The piperidine ring is introduced via reductive amination or nucleophilic substitution. For instance, 4-(aminomethyl)piperidine derivatives are synthesized by reacting Boc-protected piperidine with aldehydes, followed by deprotection .
- Oxadiazole formation : Cyclization of acylthiosemicarbazides using POCl₃ or polyphosphoric acid yields 1,2,4-oxadiazoles .
Reference: .
Basic: How is the compound characterized structurally, and what analytical techniques resolve regiochemical ambiguities?
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs) confirms bond angles, dihedral angles, and hydrogen bonding patterns. For example, intramolecular H-bonds between the amine and pyrimidine nitrogen were observed in a related structure .
- Spectroscopy :
- Regioselectivity : NOESY or COSY NMR distinguishes between 1,2,4-oxadiazole isomers, while IR confirms C=N stretches (~1600 cm⁻¹) .
Reference: .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing toxicity?
- Oxadiazole modifications : Replacing the methoxymethyl group with electron-withdrawing groups (e.g., CF₃) enhances metabolic stability but may reduce solubility. For example, fluorinated analogs in showed improved mGlu5 receptor binding (EC₅₀ = 170 nM) .
- Piperidine substitution : Introducing polar groups (e.g., morpholine) at the piperidine nitrogen improves blood-brain barrier penetration, as seen in CNS-targeting compounds .
- Pyrimidine tuning : Methyl or chloro substituents at the pyrimidine 5-position increase steric hindrance, affecting receptor docking .
Reference: .
Advanced: What computational methods predict binding interactions with biological targets?
- Molecular docking : Software like AutoDock Vina models interactions with receptors (e.g., mGlu5 or kinase targets). For example, virtual screening in identified uPAR inhibitors by simulating hydrogen bonds between the amine group and Asp residues .
- MD simulations : Trajectories (50–100 ns) assess stability of ligand-receptor complexes. Free energy calculations (MM-PBSA) quantify binding affinities .
- Pharmacophore modeling : Aligns oxadiazole and pyrimidine moieties with hydrophobic pockets in target proteins .
Reference: .
Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy data?
- Metabolic profiling : LC-MS/MS identifies unstable metabolites (e.g., oxidative degradation of methoxymethyl to carboxylic acid). Co-administration with CYP450 inhibitors (e.g., ketoconazole) can validate metabolic liabilities .
- Bioavailability optimization : Nanocrystal formulations or PEGylation improve solubility. For instance, used prodrug strategies (e.g., tert-butyl carbamate protection) to enhance oral absorption .
- Off-target screening : Radioligand binding assays (e.g., 5-HT2A or DAT) rule out non-specific interactions .
Reference: .
Advanced: What strategies address low yields in oxadiazole cyclization steps?
- Solvent optimization : Refluxing in POCl₃ (vs. PPA) reduces side reactions. For example, achieved 85% yield by controlling reaction time (<6 h) .
- Catalyst screening : CuI or ZnCl₂ accelerates cyclization. Hünig’s base improves regioselectivity in pyridylamine couplings .
- Microwave-assisted synthesis : Reduces reaction time from 24 h to 30 min, minimizing decomposition .
Reference: .
Basic: How is the compound evaluated for antimicrobial or anticancer activity?
- In vitro assays :
- Mechanistic studies :
Advanced: What crystallographic challenges arise during structure determination?
- Twinned crystals : SHELXL’s TWIN command refines data from pseudo-merohedral twins. resolved a Flack parameter of 0.05(8) using SADABS .
- Disorder modeling : Partial occupancy of methoxymethyl rotamers is resolved via DFIX restraints in SHELX .
- Hydrogen bonding networks : ARP/wARP automates water molecule placement in solvent channels .
Reference: .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
